4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-10-4-2-8(3-5-10)9-6-11(12(14)15)13-7-9/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSAHZSJJZYROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Based on Related Pyrrole Derivatives
Based on the provided information, the synthesis of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several routes, modifying the existing procedures for similar compounds.
2.1. Route 1: Suzuki Coupling and Hydrolysis
This method involves a Suzuki coupling reaction followed by hydrolysis of an ester. This approach is based on a synthesis of 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylic acid.
- N-Benzylation: React ethyl 4-bromo-1H-pyrrole-2-carboxylate with 4-chlorobenzyl chloride and cesium carbonate (Cs2CO3) in dimethylformamide (DMF).
- Suzuki Coupling: Perform a Suzuki coupling of the product from Step 1 with 4-methoxyphenylboronic acid using a palladium catalyst such as Pd(dppf)Cl2-CH2Cl2 and a base like potassium acetate (KOAc) in 1,4-dioxane.
- Hydrolysis: Hydrolyze the resulting ester with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), water, and ethanol (EtOH) to yield this compound.
a) 4-Chlorobenzyl Chloride, Cs2CO3, DMF
b) 4-Methoxyphenylboronic acid, Pd(dppf)Cl2-CH2Cl2, KOAc, 1,4-Dioxane
c) LiOH, THF, H2O, EtOH
2.2. Route 2: Modified Suzuki Coupling
This route uses a Suzuki coupling with ethyl 4-bromo-1H-pyrrole-2-carboxylate and 4-acetylphenylboronic acid, which can be adapted for 4-methoxyphenylboronic acid.
- Suzuki Coupling: React ethyl 4-bromo-1H-pyrrole-2-carboxylate with 4-methoxyphenylboronic acid, using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate (Na2CO3) as a base in DMF at 110°C.
- Ester Hydrolysis: Hydrolyze the ester to obtain the desired carboxylic acid.
a) 4-Methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), Na2CO3, DMF, 110°C
b) Hydrolysis
2.3. Route 3: [3+2] Cyclization
This method involves a [3+2] cyclization reaction using activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones.
- Reactants: Use appropriate oxazolones and isocyanoacetates.
- Cyclization: Stir the reactants with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in chlorobenzene at room temperature.
- Hydrolysis or Further Modification: Perform necessary hydrolysis or modifications to obtain the target compound.
a) Oxazolone, isocyanoacetate, DBU, Chlorobenzene, rt
b) Hydrolysis/Modification
Detailed Procedures and Data
While specific procedures for this compound are unavailable in the provided documents, the following adapted procedures can be considered.
3.1. Adapted Procedure Based on Route 1
3.2. Adapted Procedure Based on Route 2
- Suzuki Coupling:
- React ethyl 4-bromo-1H-pyrrole-2-carboxylate (1 eq.) with 4-methoxyphenylboronic acid (1.5 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) in DMF with 2M aqueous Na2CO3 at 110°C for 16 hours.
- Quench with water and extract with ethyl acetate. Dry the organic layers with magnesium sulfate and remove the solvent.
- Hydrolysis:
Characterization Data
The final product should be characterized using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: 4-(4-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(4-Methoxyphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with a methoxyphenyl group at the 4-position and a carboxylic acid group at the 2-position. Its synthesis typically involves:
- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
- Introduction of the Methoxyphenyl Group : Accomplished via a Suzuki-Miyaura cross-coupling reaction.
- Carboxylation : The carboxylic acid group is introduced using carbon dioxide in the presence of a base.
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex heterocyclic compounds, which are essential in various chemical research areas.
- Ligand in Coordination Chemistry : Its unique structure allows it to act as a ligand, facilitating coordination with metal ions in various reactions.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Anticancer Activity : In vitro studies show that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis, with IC50 values between 10 to 50 µM depending on the cell line tested .
- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by reducing pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages.
Medicine
- Therapeutic Agent Exploration : Due to its structural similarity to biologically active compounds, it is being explored for its potential therapeutic applications, particularly in cancer treatment and inflammation modulation.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Study | Exhibited MIC values indicating significant antibacterial activity against various strains. |
| Cancer Cell Proliferation | Dose-dependent decrease in cell viability observed in human cancer cell lines. |
| Inflammatory Response | Reduced production of TNF-α and IL-6 in activated macrophages, suggesting anti-inflammatory potential. |
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid (CAS 1153905-13-5): Incorporation of a trifluoromethyl (-CF$_3$) group at the para position introduces strong electron-withdrawing effects, altering solubility and electronic properties.
- 1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 896051-77-7): The addition of a chloro substituent at the 3-position of the phenyl ring (in addition to 4-methoxy) increases steric bulk and lipophilicity ($ \text{C}{12}\text{H}{10}\text{ClNO}_{3} $, MW 251.66 g/mol). Such modifications are critical for optimizing target binding in kinase inhibitors .
Substituted Benzyloxy Groups
Compounds such as 7d from ($ \text{4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives $) exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL). The para-benzyloxy group enhances interactions with the FabH enzyme, highlighting the importance of substituent polarity and spatial arrangement .
Physicochemical Properties
- Solubility : Ester derivatives (e.g., methyl or ethyl esters) generally exhibit lower aqueous solubility compared to free carboxylic acids, as seen in ethyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate () .
- Stability: Crystalline forms of related compounds, such as 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid amide (), show improved stability and solubility, underscoring the importance of solid-state characterization .
Biological Activity
4-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with a methoxyphenyl group and a carboxylic acid moiety. Its synthesis typically involves the following steps:
- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
- Introduction of the Methoxyphenyl Group : This can be accomplished via a Suzuki-Miyaura cross-coupling reaction.
- Carboxylation : The carboxylic acid group is introduced using carbon dioxide in the presence of a base.
Biological Activity
This compound has been investigated for various biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial effects against several pathogens. For instance, studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, particularly through interactions with heat shock proteins.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses.
The biological activity of this compound is largely attributed to its structural features:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in target proteins, influencing their activity.
- π-π Interactions : The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their function .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating significant antibacterial activity .
- Cancer Cell Proliferation : In a series of experiments involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 50 µM depending on the cell line tested .
- Inflammatory Response Modulation : In vitro assays indicated that this compound could reduce the production of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory therapeutic.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid?
Methodological Answer: The synthesis typically involves:
- Pyrrole Ring Formation : Knorr pyrrole synthesis or Paal-Knorr condensation using diketones and amines.
- Functionalization : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 4-methoxybenzene.
- Carboxylic Acid Introduction : Oxidation of a methyl or hydroxymethyl group at position 2 using KMnO₄ or CrO₃ under acidic conditions . Key Considerations : Optimize reaction temperature (80–120°C for coupling) and solvent (DMF or THF). Monitor intermediates via TLC or HPLC.
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., ¹H-NMR: δ ~6.5–7.5 ppm for aromatic protons; δ ~3.8 ppm for methoxy groups).
- LC-MS : Verify molecular ion peak ([M+H]⁺ at m/z ~232) and absence of side products.
- X-ray Crystallography : Resolve crystal structure (if crystalline) to confirm regiochemistry .
- Purity Standards : ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
Advanced Research Questions
Q. How does the electronic effect of the 4-methoxyphenyl group influence the compound's reactivity in medicinal chemistry applications?
Methodological Answer:
- Electron-Donating Methoxy Group : Enhances aromatic ring electron density, improving interactions with hydrophobic enzyme pockets (e.g., COX-2 or kinase targets).
- Acid-Base Behavior : The carboxylic acid (pKa ~4–5) facilitates salt formation for improved solubility in biological assays.
- Comparative Studies : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to assess changes in binding affinity .
Q. What strategies resolve contradictions in reported biological activities of pyrrole-2-carboxylic acid derivatives?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to identify cell-type specificity.
- Metabolite Interference : Test stability in culture media (e.g., ester hydrolysis) using LC-MS .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., NLRP3 inflammasome).
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to optimize logP (target: 2–3) and reduce hepatotoxicity risks.
- Synthetic Feasibility : Prioritize derivatives with minimal steric hindrance at the 4-methoxyphenyl group for scalable synthesis .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?
Methodological Answer:
Q. How does the compound's stability under varying pH conditions impact its utility in drug formulation?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
- Salt Formation : Test sodium or lysine salts for improved gastric stability.
- Excipient Compatibility : Screen with mannitol or PEG-4000 for solid dispersion formulations .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for structurally similar pyrrole derivatives?
Methodological Answer:
- Assay Variability : Differences in MTT vs. resazurin assays may alter IC₅₀ values.
- Redox Interference : The compound’s carboxylic acid group may quench reactive oxygen species (ROS), skewing results in ROS-dependent assays .
- Batch Purity : Impurities (e.g., residual palladium from synthesis) can artificially enhance toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
